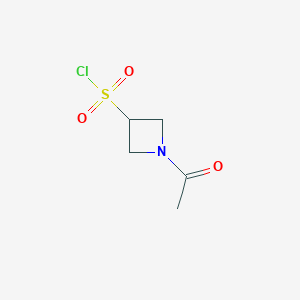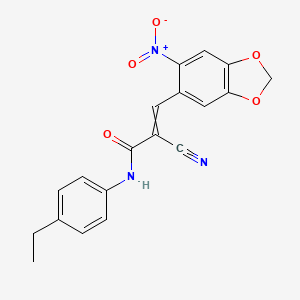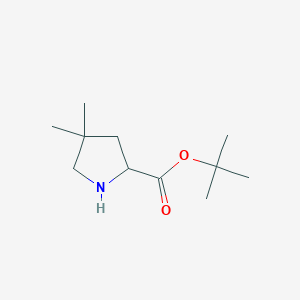
1-Acetylazetidine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetylazetidine-3-sulfonyl chloride is a chemical compound with the CAS Number: 2503207-33-6 . It has a molecular weight of 197.64 and is widely used in various fields of research and industry.
Synthesis Analysis
The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A method has been developed for the synthesis of 1-arenesulfonylazetidines through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support .Molecular Structure Analysis
The Inchi Code of 1-Acetylazetidine-3-sulfonyl chloride is1S/C5H8ClNO3S/c1-4(8)7-2-5(3-7)11(6,9)10/h5H,2-3H2,1H3 . The molecular formula is C5H8ClNO3S. Chemical Reactions Analysis
Azetidines have shown unique reactivity driven by a considerable ring strain . They have been involved in Suzuki-Miyaura-type cross-couplings between alkyl iodides and aryl organoborons . Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine provide various 3-arylazetidines .Physical And Chemical Properties Analysis
1-Acetylazetidine-3-sulfonyl chloride has a molecular weight of 197.64 .Applications De Recherche Scientifique
Synthesis of Other Chemical Compounds
“1-Acetylazetidine-3-sulfonyl chloride” is often used as a building block in the synthesis of other chemical compounds . Its unique structure makes it a valuable component in a variety of chemical reactions.
Pharmaceutical Testing
This compound is used in pharmaceutical testing . It can be used to test the efficacy and safety of new drugs, as well as to study the mechanisms of drug action.
Polymer Chemistry
“1-Acetylazetidine-3-sulfonyl chloride” can be used in the polymerization of ring-strained nitrogen-containing monomers . Despite the difficulties associated with controlling the polymerization of these monomers, the resulting polymers have many important applications .
Antibacterial and Antimicrobial Coatings
The polymers resulting from the polymerization of “1-Acetylazetidine-3-sulfonyl chloride” can be used in antibacterial and antimicrobial coatings . These coatings can be applied to a variety of surfaces to prevent the growth of harmful bacteria and microbes.
CO2 Adsorption
These polymers can also be used for CO2 adsorption . This makes “1-Acetylazetidine-3-sulfonyl chloride” a potentially valuable tool in efforts to combat climate change.
Chelation and Materials Templating
The polymers can be used for chelation, a process that involves the formation of multiple bonds between a metal ion and a molecule . They can also be used in materials templating, which involves using a template to create a material with a specific structure .
Non-viral Gene Transfection
Finally, the polymers can be used in non-viral gene transfection . This is a method of introducing foreign DNA into cells, and it has important applications in genetic research and therapy .
Orientations Futures
Azetidines are considered important in organic synthesis and medicinal chemistry due to their unique structural and chemical properties . Recent advances in the chemistry and reactivity of azetidines have been reported , indicating potential future directions in this field.
Relevant Papers Relevant papers on 1-Acetylazetidine-3-sulfonyl chloride can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more . Other relevant papers discuss the synthesis and reactivity of azetidines .
Propriétés
IUPAC Name |
1-acetylazetidine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3S/c1-4(8)7-2-5(3-7)11(6,9)10/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGWSVDSTCQCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2808404.png)
![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)
![4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile](/img/structure/B2808409.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2808410.png)
![(2E,NZ)-3-(2-chlorophenyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2808411.png)

![(3Ar,6aS)-2-acetyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2808417.png)





![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)